molecular formula C13H17Cl2N2O3S- B13068176 2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide

2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide

Cat. No.: B13068176
M. Wt: 352.3 g/mol
InChI Key: JEYJGBVJXWCKLN-UHFFFAOYSA-M
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Description

2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a methylsulfonamido group, and an isobutylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then subjected to further reactions to introduce the methylsulfonamido and isobutylacetamide groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dichlorophenyl)-N-methyl-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • N-(3,5-Dichlorophenyl)-2-methylbenzamide
  • 1,3-Bis(3,4-dichlorophenyl)thiourea

Uniqueness

2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group provides stability and reactivity, while the methylsulfonamido and isobutylacetamide groups contribute to its solubility and potential biological activity.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C13H17Cl2N2O3S-

Molecular Weight

352.3 g/mol

IUPAC Name

1,3-dichloro-5-[[[2-(2-methylpropylamino)-2-oxoethyl]-sulfinatoamino]methyl]benzene

InChI

InChI=1S/C13H18Cl2N2O3S/c1-9(2)6-16-13(18)8-17(21(19)20)7-10-3-11(14)5-12(15)4-10/h3-5,9H,6-8H2,1-2H3,(H,16,18)(H,19,20)/p-1

InChI Key

JEYJGBVJXWCKLN-UHFFFAOYSA-M

Canonical SMILES

CC(C)CNC(=O)CN(CC1=CC(=CC(=C1)Cl)Cl)S(=O)[O-]

Origin of Product

United States

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